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Introduction

Darunavir is a second-generation nonpeptidic protease inhibitor (PI) that has become a

cornerstone in the management of HIV-1 infection.[1] Co-administered with a low boosting

dose of a pharmacokinetic enhancer like ritonavir or cobicistat, darunavir demonstrates potent

antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.[1] Its high genetic

barrier to resistance makes it a valuable option for treatment-experienced patients.[2] While

initially approved for adults, extensive research has led to its approval and recommendation for

use in pediatric populations, addressing a critical need for effective and durable antiretroviral

agents for children and adolescents living with HIV.[3][4][5]

These application notes provide a comprehensive overview of the use of darunavir in pediatric

HIV research, summarizing key clinical trial data, outlining detailed experimental protocols, and

presenting established dosing guidelines for researchers, scientists, and drug development

professionals.

Pharmacology and Mechanism of Action
Darunavir exerts its antiviral effect by selectively inhibiting the HIV-1 protease enzyme. This

enzyme is crucial for the post-translational processing of viral Gag and Gag-Pol polyproteins

into mature, functional proteins required for the assembly of infectious virions. By binding with

high affinity to the active site of the protease, darunavir prevents the cleavage of these

polyproteins, resulting in the production of immature, non-infectious viral particles.[1] The co-

administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme,
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is essential to increase the plasma concentration and extend the half-life of darunavir, thereby

enhancing its therapeutic efficacy.[5]
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Figure 1: Mechanism of Action of Darunavir within the HIV Lifecycle.

Pediatric Formulations and Dosing Guidelines
The development of pediatric-friendly formulations has been crucial for the successful

administration of darunavir in children. Available formulations include oral tablets of various

strengths (75 mg, 150 mg, 600 mg, 800 mg) and an oral suspension (100 mg/mL), which is

particularly useful for younger children who cannot swallow tablets.[6][7] Dosing is primarily

based on body weight and is differentiated for treatment-naïve and treatment-experienced

patients, with twice-daily dosing generally recommended for children with prior protease

inhibitor exposure.[8][9]

Table 1: Recommended Twice-Daily Darunavir/Ritonavir Dosing for Pediatric Patients

(Treatment-Experienced)

Body Weight (kg)
Darunavir Dose
(Twice Daily)

Ritonavir Dose
(Twice Daily)

Reference(s)

10 to <15 kg
25 mg/kg (2.5 mL
suspension)

3 mg/kg [10]

15 to <20 kg 375 mg 50 mg [10]

20 to <30 kg 375 mg 48-50 mg [6][11][12]

30 to <40 kg 450 mg 60 mg [6][11][12]

| ≥40 kg | 600 mg | 100 mg |[6][11][12] |

Note: Dosing recommendations can vary slightly between regulatory bodies (e.g., FDA, EMA,

WHO). Always consult the most current official guidelines.[6][8]

Table 2: Recommended Once-Daily Darunavir/Ritonavir Dosing for Pediatric Patients

(Treatment-Naïve or PI-Naïve)
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Body Weight (kg)
Darunavir Dose
(Once Daily)

Ritonavir Dose
(Once Daily)

Reference(s)

14 to <25 kg 600 mg 100 mg [2][9]

25 to <35 kg 600 mg or 800 mg 100 mg [2][8][13]

| ≥35 kg or ≥40 kg | 800 mg | 100 mg |[9][11][14] |

Note: Once-daily dosing is generally not recommended for children under 12 years of age due

to limited efficacy data in this group.[8]

Summary of Key Clinical Trials
Several key clinical trials have established the pharmacokinetic profile, efficacy, and safety of

darunavir in pediatric populations.

Table 3: Overview of Major Clinical Trials for Darunavir in Pediatric Patients
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Trial Name Phase Age Group
Patient
Population

Key
Objective(s)

Reference(s
)

ARIEL

(TMC114-
C228)

II
3 to <6
years

Treatment-
experience
d

Evaluate
PK, safety,
and efficacy
of DRV/r
oral
suspension
.

[3][7][10]
[15]

DELPHI

(TMC114-

C212)

II
6 to <18

years

Treatment-

experienced

Determine

appropriate

weight-based

dosing,

safety, and

efficacy.

[1][3][12]

DIONE II
≥12 to <18

years

Treatment-

naïve

Assess PK,

safety, and

efficacy of

once-daily

DRV/r.

[14]

| CHAPAS-4 Sub-study | PK | 3.8 to 14.7 years | Treatment-experienced (second-line) |

Evaluate DRV exposure with once-daily dosing in African children. |[2][13] |

Experimental Protocols
Protocol 1: Phase II Open-Label Efficacy and Safety
Study (Adapted from ARIEL/DELPHI Trials)
This protocol outlines a typical methodology for assessing the efficacy and safety of a new

dosing regimen of darunavir/ritonavir (DRV/r) in treatment-experienced pediatric patients.

1. Study Objective: To evaluate the antiviral activity, safety, and tolerability of weight-based

DRV/r over 48 weeks.
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2. Patient Selection Criteria:

Inclusion: HIV-1 infected, aged 3 to <18 years, documented virologic failure on a prior

antiretroviral regimen, signed informed consent.

Exclusion: Known allergy to darunavir or sulfonamides, severe hepatic impairment, active

opportunistic infection, pregnancy.[9]

3. Treatment Regimen:

Patients receive an age and weight-appropriate dose of DRV/r twice daily.[10]

Darunavir is administered as an oral suspension or tablets with food to increase

bioavailability.[8]

The DRV/r regimen is combined with an optimized background regimen (OBR) consisting of

at least two other active antiretroviral drugs, determined by baseline genotypic resistance

testing.[10]

4. Monitoring and Assessments:

Screening (Week -4 to 0): Medical history, physical exam, baseline viral load (HIV-1 RNA),

CD4+ cell count, hematology, clinical chemistry, and genotypic resistance testing.[10]

Treatment Period (Week 0 to 48):

Efficacy: HIV-1 RNA and CD4+ count measured at Weeks 2, 4, 8, 12, 16, 24, 36, and 48.

[3]

Safety: Clinical adverse events (AEs) are recorded at every visit. Laboratory safety panels

(hematology, chemistry, lipids) are performed at Weeks 4, 12, 24, 36, and 48.[10]

Adherence: Assessed via patient/caregiver interviews or pill counts at each study visit.[3]

5. Endpoints:

Primary Efficacy: Proportion of patients achieving a confirmed virologic response (e.g., HIV-1

RNA <50 copies/mL) at Week 48.[6][10]
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Secondary Efficacy: Mean change from baseline in CD4+ cell count/percentage; proportion

of patients with HIV-1 RNA <400 copies/mL.[7]

Safety: Incidence and severity of AEs and laboratory abnormalities.

Screening Period (4 weeks)
- Informed Consent

- Inclusion/Exclusion Criteria
- Baseline Labs (VL, CD4, Geno)

Patient Enrollment
& Randomization (if applicable)

Treatment Period (48 weeks)
- Administer DRV/r + OBR

- Regular Study Visits

Efficacy & Safety Monitoring End of Treatment (Week 48)
- Final Assessments

Data Analysis
- Evaluate Endpoints

Click to download full resolution via product page

Figure 2: Generalized Workflow for a Pediatric HIV Clinical Trial.

Protocol 2: Steady-State Pharmacokinetic (PK) Sub-
study (Adapted from CHAPAS-4)
This protocol details the methodology for evaluating darunavir plasma concentrations in

children at steady state.
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1. Study Objective: To determine the steady-state PK parameters (AUC₀₋₂₄h, Cmax, Ctrough)

of once-daily DRV/r in a specific pediatric population.[13]

2. Patient Population: HIV-infected children receiving a stable DRV/r-based regimen for at least

two weeks.

3. Study Procedure:

Pre-Dose: Patients fast for a specified period (e.g., overnight).

Dosing: The morning dose of DRV/r is administered with a standardized meal under direct

observation by study staff.[13]

Blood Sampling: Venous blood samples (e.g., 2-4 mL in EDTA tubes) are collected at

specific time points post-dose. A typical intensive sampling schedule includes: 0 (pre-dose),

1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2][13]

Sample Processing:

Samples are immediately placed on ice.

Within 30-60 minutes, samples are centrifuged (e.g., at 1500g for 10 minutes at 4°C) to

separate plasma.

Plasma is transferred to labeled cryovials and stored at -80°C until analysis.

4. Bioanalytical Method:

Darunavir concentrations in plasma are quantified using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.

The method must demonstrate appropriate linearity, accuracy, precision, and a lower limit of

quantification (LLOQ) relevant for therapeutic drug monitoring.

5. Data Analysis:

Plasma concentration-time data for each participant are analyzed using non-compartmental

or population PK modeling software (e.g., Phoenix WinNonlin, NONMEM).[13]
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Key PK parameters are calculated:

AUC₀₋₂₄h: Area under the concentration-time curve over 24 hours.

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

Ctrough (C₂₄): Trough concentration at 24 hours.

Results are compared to established adult reference values or therapeutic targets to assess

dose adequacy.[13]
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- Standardized Meal Step 3: Blood Sampling
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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